2-[(2-Aminophenyl)thio]acetamide

Solid-State Chemistry Crystal Engineering Chemical Purity Control

2-[(2-Aminophenyl)thio]acetamide (CAS 90271-33-3) is a small-molecule organic compound classified as a primary aromatic thioamide bearing an ortho-aminophenyl substituent. Its chemical formula is C₈H₁₀N₂OS, with a molecular weight of 182.24 g/mol and an IUPAC name of 2-(2-aminophenyl)sulfanylacetamide.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 90271-33-3
Cat. No. B1270640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Aminophenyl)thio]acetamide
CAS90271-33-3
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SCC(=O)N
InChIInChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)
InChIKeyGRBIEJPSAPBNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Aminophenyl)thio]acetamide (CAS 90271-33-3) – Core Structural & Physicochemical Baseline for Procurement Decisions


2-[(2-Aminophenyl)thio]acetamide (CAS 90271-33-3) is a small-molecule organic compound classified as a primary aromatic thioamide bearing an ortho-aminophenyl substituent. Its chemical formula is C₈H₁₀N₂OS, with a molecular weight of 182.24 g/mol and an IUPAC name of 2-(2-aminophenyl)sulfanylacetamide [1]. The compound features two key functional groups: a primary amine (‒NH₂) positioned ortho to a thioether (‒S‒) linkage on a phenyl ring, and a primary acetamide (‒C(=O)NH₂) terminus. This ortho arrangement is structurally distinct from the para- and meta-amino positional isomers available under CAS 100377-22-8 and related analogs, enabling differentiated physicochemical behavior, including a lower melting point of 89–91 °C and a calculated logP of approximately −0.236 [1]. These attributes are relevant when selecting a specific isomer for applications requiring precise stereoelectronic properties or predictable physical form.

Why Generic Substitution of 2-[(2-Aminophenyl)thio]acetamide (CAS 90271-33-3) Fails – Positional Isomerism and Synthetic Utility


Substituting 2-[(2-aminophenyl)thio]acetamide with its para-isomer (2-[(4-aminophenyl)thio]acetamide, CAS 100377-22-8) or simply any available thioacetamide building block is not a scientifically neutral exchange. The ortho relationship between the primary amine and the thioether moiety creates a sterically and electronically constrained environment that is absent in the para analog. This proximity enables intramolecular hydrogen bonding and bidentate metal-chelation motifs that are fundamental to the compound's utility as a ligand precursor and synthetic intermediate for heterocycle formation [1]. Physically, the ortho isomer exhibits a melting point of 89–91 °C, approximately 21–24 °C lower than its para counterpart (112–113 °C) , indicating significantly different crystal packing and thermophysical behavior that can impact formulation, purification, and downstream processing workflows. A generic procurement approach that ignores these positional effects risks introducing a different reaction profile, altered stability, or an inability to participate in specific coordination or cyclization pathways.

Quantitative Differentiation Evidence for 2-[(2-Aminophenyl)thio]acetamide (CAS 90271-33-3) vs. Its Closest Analogs


Melting Point Depression: Ortho (90271-33-3) vs. Para (100377-22-8) Isomer

The ortho-substituted 2-[(2-aminophenyl)thio]acetamide (CAS 90271-33-3) displays a melting point of 89–91 °C [1], whereas the para-substituted isomer 2-[(4-aminophenyl)thio]acetamide (CAS 100377-22-8) melts at 112–113 °C . This ~22 °C lower melting point is a direct consequence of the altered molecular packing and intramolecular hydrogen-bonding network enabled by the ortho-NH₂ group [2].

Solid-State Chemistry Crystal Engineering Chemical Purity Control

Predicted Boiling Point Differentiation: Ortho (90271-33-3) vs. Para (100377-22-8) Isomer

The predicted boiling point for 2-[(2-aminophenyl)thio]acetamide (CAS 90271-33-3) is 388.1 °C at 760 mmHg . In contrast, the structural isomer 2-[(4-aminophenyl)thio]acetamide (CAS 100377-22-8) has a predicted boiling point of 430.4 °C at 760 mmHg . This 42.3 °C lower boiling point indicates substantially weaker intermolecular forces in the ortho isomer, consistent with reduced lattice energy (reflected in its lower melting point).

Thermophysical Properties Purification (Distillation) Process Safety

Hydrophilicity Contrast: Ortho (90271-33-3) Exhibits Favorable logP for Aqueous Application

The measured logP for 2-[(2-aminophenyl)thio]acetamide is −0.236 [1]. This negative logP value indicates a pronounced preference for aqueous over organic phases, driven by the hydrogen-bonding capacity of the ortho-NH₂ group in concert with the primary amide. While specific logP data for the para isomer (CAS 100377-22-8) was not located, meta- and ortho-substituted anilines are known to exhibit distinct partition coefficients due to differential intramolecular interactions [2].

Drug-likeness Lipophilicity (logP) Solubility Prediction

Bidentate Chelation Potential: Ortho (90271-33-3) Enables Metal Coordination Para (100377-22-8) Cannot

The 1,2-(ortho) relationship between the primary amine and the thioether sulfur in CAS 90271-33-3 creates a bidentate [N,S] chelating motif. This structural feature is absent in the para isomer, where the 1,4-disposition precludes simultaneous metal coordination by both donor atoms. 2-Aminophenyl thioethers are established intermediates for ligands and chelating resins; for example, the related 1,2-bis(o-aminophenylthio)ethane moiety has been extensively employed for selective transition-metal preconcentration and mercury sequestration [1][2].

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Procurement-Relevant Application Scenarios for 2-[(2-Aminophenyl)thio]acetamide (CAS 90271-33-3)


Isomer-Specific Building Block for Heterocyclic Synthesis

The ortho arrangement of the amine and thioether groups in CAS 90271-33-3 permits intramolecular cyclization reactions to form benzothiazepinone and benzothiazine scaffolds. Such cyclizations are sterically and entropically impossible with the para isomer (CAS 100377-22-8). Researchers engaged in medicinal chemistry programs targeting these privileged heterocyclic cores should select the ortho isomer specifically [1].

Ligand Precursor for [N,S]-Bidentate Metal Complexes

The 2-aminophenylthio motif is a recognized synthon for constructing chelating ligands. CAS 90271-33-3 can serve as a direct precursor for Schiff-base condensation reactions to generate tetradentate N₂S₂ ligands or be immobilized on solid supports to create chelating resins for heavy-metal remediation. The para isomer lacks this chelation capability, making the ortho isomer indispensable for coordination chemistry workflows [1][2].

Crystal Engineering and Solid-State Form Studies

The distinct melting point (89–91 °C) and hydrogen-bonding profile of the ortho isomer compared to its para analog (112–113 °C) make it a valuable candidate for cocrystallization screens and polymorph studies. The intramolecular N–H···S hydrogen bond unique to the ortho configuration can promote distinct supramolecular synthons, offering a differentiated tool for solid-state chemists seeking to modulate physicochemical properties [3].

Proteomics and Biochemical Probe Development

The combination of a reactive primary amine and a thioether group in a compact, water-compatible scaffold (logP −0.236) positions this ortho isomer as a potential warhead or affinity tag precursor for chemical proteomics. Its structural precision ensures consistent reactivity profiles in activity-based protein profiling (ABPP) experiments, where positional isomerism could alter target engagement [4].

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